7-Fluoro-1-methyl-indazol-6-amine
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Overview
Description
7-Fluoro-1-methyl-indazol-6-amine is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-indazol-6-amine typically involves the cyclization of substituted benzamidines. One common method includes the use of 2-nitrobenzonitriles, which undergo a two-step sequence involving a trimethylaluminium-mediated conversion . Another approach involves the reductive cyclization of substituted benzamidines using organophosphorus reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methyl-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
7-Fluoro-1-methyl-indazol-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, improving its permeability and interaction with target proteins . This interaction can modulate various biological activities, such as inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
1H-indazole-3-amine: Known for its antitumor activity and ability to inhibit specific cancer cell lines.
5-Fluoro-1H-indazole: Exhibits potent anti-inflammatory and antimicrobial properties.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A selective inhibitor of RIP2 kinase, used in the treatment of chronic inflammatory diseases.
Uniqueness: 7-Fluoro-1-methyl-indazol-6-amine stands out due to its unique combination of a fluorine atom and a methyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-fluoro-1-methylindazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELDFQWDKOAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2F)N)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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